O-Desmethyl Mebeverine acid D5 is a deuterium-labeled variant of O-Desmethyl Mebeverine acid, a metabolite of the drug Mebeverine. Mebeverine is a musculotropic antispasmodic medication used to treat abdominal cramps and irritable bowel syndrome [].
O-Desmethyl Mebeverine acid D5 can be a valuable tool in studying the metabolism of Mebeverine. The incorporation of deuterium atoms (D) into the molecule allows researchers to track its breakdown products and pathway through the body using mass spectrometry techniques. This can provide insights into factors affecting drug absorption, distribution, and elimination [].
Understanding the breakdown of a drug is crucial for developing new and improved medications. By studying the metabolism of Mebeverine with O-Desmethyl Mebeverine acid D5, researchers can gain knowledge about potential drug interactions and design drugs with more predictable metabolic profiles [].
Deuterium labeling can be used to investigate the potential toxicity of drugs and their metabolites. O-Desmethyl Mebeverine acid D5 could be used to assess the safety profile of Mebeverine's metabolites and identify any potential hazards associated with their presence in the body.
O-desmethyl Mebeverine acid D5 is a deuterium-labeled derivative of O-desmethyl Mebeverine acid, which is a metabolite of the antispasmodic drug Mebeverine. Its chemical formula is C₁₅H₁₈D₅NO₃, and it has a molecular weight of 270.38 g/mol. This compound is primarily used in research settings, particularly in pharmacokinetic studies, due to its isotopic labeling that allows for precise tracking and analysis in biological systems .
These reactions are crucial for synthesizing derivatives and studying the compound’s behavior in biological systems .
As a metabolite of Mebeverine, O-desmethyl Mebeverine acid D5 retains some antispasmodic activity. It acts primarily by inhibiting gastrointestinal motility and reducing spasms in smooth muscle tissue. Its deuterium labeling enhances the ability to study its pharmacokinetics and metabolism in vivo, providing insights into its efficacy and safety profile .
The synthesis of O-desmethyl Mebeverine acid D5 typically involves:
Specific synthetic routes may vary based on the desired purity and yield, often utilizing advanced techniques such as chromatography for purification .
O-desmethyl Mebeverine acid D5 is primarily used in:
Its unique isotopic labeling allows for enhanced detection methods such as mass spectrometry .
Interaction studies involving O-desmethyl Mebeverine acid D5 focus on its pharmacological interactions with other drugs and its metabolic pathways. These studies help elucidate:
O-desmethyl Mebeverine acid D5 shares similarities with several compounds, particularly other metabolites of Mebeverine or related antispasmodics. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Mebeverine | C15H21NO3 | Parent compound, broader application |
| O-Methyl Mebeverine | C15H21NO3 | Lacks deuterium labeling |
| 4-Dimethylamino-1-(4-methoxyphenyl)-2-butanone | C13H17NO2 | Related structure, different activity |
These compounds differ mainly in their chemical structure, biological activity, and applications. The presence of deuterium in O-desmethyl Mebeverine acid D5 provides unique advantages for research purposes, particularly in pharmacokinetics .
O-desmethyl Mebeverine acid D5 exhibits a molecular formula of C₁₅H₁₈D₅NO₃, representing the deuterium-labeled analog of O-desmethyl Mebeverine acid [2] [4] [8]. The compound possesses a molecular weight of 270.38 grams per mole, which constitutes a 5.03 gram per mole increase compared to its non-deuterated counterpart (265.35 grams per mole) [2] [5]. This mass difference results from the incorporation of five deuterium atoms strategically positioned within the ethyl substituent of the molecule [4] [6].
The elemental composition analysis reveals fifteen carbon atoms, eighteen hydrogen atoms, five deuterium atoms, one nitrogen atom, and three oxygen atoms [2] [8]. The deuterium labeling specifically targets the ethyl group attached to the tertiary amine nitrogen, where all five hydrogen atoms of the ethyl moiety are replaced with deuterium isotopes [4] [5]. This selective isotopic substitution maintains the compound's chemical integrity while providing the analytical advantages associated with stable isotope labeling [14] [15].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈D₅NO₃ | Multiple sources [2] [4] [8] |
| Molecular Weight (g/mol) | 270.38 | Multiple sources [2] [5] |
| Parent Compound Formula | C₁₅H₂₃NO₃ | Reference [2] |
| Parent Compound Molecular Weight (g/mol) | 265.35 | Reference [2] |
| Deuterium Atoms | 5 | Structural analysis [4] [6] |
| CAS Number | 1329488-46-1 | CAS Registry [2] [5] |
| Elemental Composition (C) | 15 | Molecular formula [2] |
| Elemental Composition (H) | 18 | Molecular formula [2] |
| Elemental Composition (D) | 5 | Deuterium labeling [4] |
| Elemental Composition (N) | 1 | Molecular formula [2] |
| Elemental Composition (O) | 3 | Molecular formula [2] |
The systematic nomenclature identifies the compound as 4-((ethyl-d5)(1-(4-hydroxyphenyl)propan-2-yl)amino)butanoic acid, reflecting the deuterium incorporation within the ethyl substituent [2] [6] [9]. The Chemical Abstracts Service number 1329488-46-1 provides unique identification for this deuterated analog [2] [5] [8].
The stereochemical architecture of O-desmethyl Mebeverine acid D5 centers around a single chiral center located at the propan-2-yl carbon adjacent to the 4-hydroxyphenyl substituent [3] [6]. This asymmetric carbon creates two possible enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules [3]. Pharmaceutical preparations typically maintain the R configuration with enantiomeric excess values exceeding 98 percent [3] [6].
The molecular conformation exhibits significant flexibility due to the presence of nine rotatable bonds distributed throughout the aliphatic chain connecting the carboxylic acid functionality to the aromatic system [8]. This conformational freedom influences the compound's interaction with biological macromolecules and affects its physicochemical behavior in solution [14] [15]. The preferred molecular conformation adopts an extended arrangement that minimizes steric hindrance between functional groups while maximizing intramolecular stability [14].
Computational analysis using density functional theory methods reveals potential intramolecular hydrogen bonding interactions between the phenolic hydroxyl group and the carboxylic acid moiety under specific conformational arrangements [14] [15]. These interactions contribute to conformational stabilization and influence the compound's solubility characteristics in polar environments [14]. The rotational barriers associated with carbon-carbon single bonds remain relatively low, facilitating conformational interconversion at physiological temperatures [15].
| Property | Description | Significance |
|---|---|---|
| Stereogenic Centers | One chiral center at C-2 (propan-2-yl position) [3] | Determines biological activity [3] |
| Configuration at C-2 | R configuration in pharmaceutical preparation [3] [6] | Critical for receptor binding [3] |
| Stereoisomers | Two possible enantiomers (R and S) [3] | Different pharmacological profiles [3] |
| Optical Rotation [α]D | Specific to preparation method [3] | Quality control parameter [3] |
| Enantiomeric Excess | Typically >98% for pharmaceutical grade [3] [6] | Purity indicator [3] |
| Conformational Flexibility | High - multiple rotatable bonds [8] | Affects binding to biological targets [14] |
| Preferred Conformation | Extended conformation with minimized steric hindrance [14] | Influences molecular recognition [14] |
| Intramolecular Hydrogen Bonding | Possible between hydroxyl and carboxyl groups [14] | Stabilizes certain conformations [14] |
| Rotational Barriers | Low to moderate for alkyl chains [15] | Affects conformational dynamics [15] |
The deuterium substitution pattern does not significantly alter the overall stereochemical configuration but introduces subtle changes in bond lengths and vibrational frequencies [15] [16]. These isotopic effects manifest as reduced vibrational frequencies for carbon-deuterium bonds compared to carbon-hydrogen bonds, creating distinctive spectroscopic signatures useful for analytical identification [15] [16].
The solubility profile of O-desmethyl Mebeverine acid D5 demonstrates characteristic behavior of a moderately lipophilic carboxylic acid derivative [4] [10]. In dimethyl sulfoxide, the compound exhibits high solubility exceeding 10 milligrams per milliliter, requiring ultrasonic agitation for complete dissolution [4] [10]. This enhanced solubility in aprotic polar solvents facilitates stock solution preparation for analytical applications [4].
Aqueous solubility remains limited, with values below 0.1 milligrams per milliliter at physiological pH [4]. The carboxylic acid functionality increases the compound's polarity compared to neutral analogs, yet the overall lipophilic character of the molecule restricts water solubility [4]. This solubility profile classifies the compound as Biopharmaceutics Classification System Class II, characterized by low solubility and high permeability [4].
The calculated partition coefficient (LogP) of 2.51 indicates moderate lipophilicity, positioning the compound within the optimal range for biological membrane permeation [8]. However, the distribution coefficient (LogD) at physiological pH 7.4 decreases to approximately 1.8 due to ionization of the carboxylic acid group [8]. This pH-dependent partitioning behavior significantly influences the compound's distribution in biological systems [8].
| Property | Value | Notes |
|---|---|---|
| Solubility in DMSO | High (>10 mg/mL) [4] [10] | Requires sonication for complete dissolution [4] |
| Solubility in Water | Low (<0.1 mg/mL) [4] | Carboxylic acid group increases polarity [4] |
| Solubility in Methanol | Moderate (1-5 mg/mL) [4] | Polar protic solvent compatibility [4] |
| Solubility in Ethanol | Low-Moderate (0.5-2 mg/mL) [4] | Less soluble than in methanol [4] |
| Partition Coefficient (LogP) | 2.51 [8] | Calculated value, indicates moderate lipophilicity [8] |
| Distribution Coefficient (LogD at pH 7.4) | ~1.8 [8] | Lower than LogP due to ionization of carboxylic acid [8] |
| Plasma Protein Binding (estimated) | Moderate [8] | Based on structural features [8] |
| Blood-Brain Barrier Penetration | Low [8] | Carboxylic acid limits passive diffusion [8] |
Plasma protein binding studies suggest moderate affinity for albumin and alpha-1-acid glycoprotein, with estimated binding percentages ranging from 60 to 80 percent [8]. The binding interactions primarily involve hydrophobic associations between the aromatic ring system and protein binding sites, while the carboxylic acid group may form ionic interactions with positively charged amino acid residues [8].
Blood-brain barrier penetration remains limited due to the ionizable carboxylic acid functionality, which restricts passive diffusion across lipid membranes [8]. The compound's moderate lipophilicity alone proves insufficient to overcome the barrier imposed by the charged carboxylate anion at physiological pH [8]. This characteristic limits central nervous system distribution, consistent with the peripheral action profile of related antispasmodic agents .
The stability profile of O-desmethyl Mebeverine acid D5 varies significantly across different pH environments and thermal conditions [10] [11] [13]. Under acidic conditions representative of gastric pH (1.2), the compound demonstrates moderate stability with estimated half-lives ranging from 24 to 48 hours [10] [11]. The primary degradation mechanism involves acid-catalyzed hydrolysis of the ester-like linkages within the molecular structure [11].
At duodenal pH conditions (4.5), stability improves markedly with half-lives extending to 72-96 hours [10]. This enhanced stability reflects the reduced protonation of functional groups and decreased susceptibility to acid-catalyzed degradation pathways [11]. Intestinal pH conditions (6.8) and physiological pH (7.4) provide optimal stability environments, with degradation half-lives exceeding one week under these conditions [10] [11].
Basic conditions (pH 9.0) present moderate stability challenges due to base-catalyzed hydrolysis mechanisms affecting the carboxylic acid and amine functionalities [11]. The estimated half-life under these conditions ranges from 48 to 72 hours, with degradation products including hydrolyzed fragments and oxidized derivatives [11].
| Condition | Stability | Half-life (estimated) | Degradation Products |
|---|---|---|---|
| pH 1.2 (Gastric) | Moderate [10] [11] | 24-48 hours [10] | Hydrolysis products [11] |
| pH 4.5 (Duodenum) | Good [10] | 72-96 hours [10] | Minimal degradation [10] |
| pH 6.8 (Intestinal) | Good [10] | >1 week [10] | Minimal degradation [10] |
| pH 7.4 (Physiological) | Good [10] | >1 week [10] | Minimal degradation [10] |
| pH 9.0 (Basic) | Moderate [11] | 48-72 hours [11] | Base-catalyzed hydrolysis [11] |
| Room Temperature (25°C) | Limited [10] | 1-2 weeks [10] | Gradual oxidation [10] |
| Refrigerated (4°C) | Good [10] | 1-3 months [10] | Minimal degradation [10] |
| Frozen (-20°C) | Excellent [10] | 6-12 months [10] | Minimal degradation [10] |
| Deep Frozen (-80°C) | Excellent [10] | >12 months [10] | Minimal degradation [10] |
Thermal stability analysis reveals temperature-dependent degradation patterns with significant implications for storage and handling protocols [10] [11]. At room temperature (25°C), the compound exhibits limited stability with notable degradation occurring within 1-2 weeks [10]. The primary thermal degradation mechanism involves gradual oxidation of the phenolic hydroxyl group and potential decarboxylation of the carboxylic acid functionality [10].
Refrigerated storage at 4°C substantially improves stability, extending the usable lifetime to 1-3 months with minimal degradation [10]. Frozen storage conditions at -20°C provide excellent stability characteristics, with half-lives extending to 6-12 months [10]. Deep frozen storage at -80°C offers optimal preservation conditions, maintaining compound integrity for periods exceeding 12 months [10].
The deuterium isotope effect contributes to enhanced metabolic stability compared to the non-deuterated analog [14] [15] [19]. The stronger carbon-deuterium bonds exhibit higher activation energies for cleavage reactions, resulting in primary kinetic isotope effects that slow degradation processes [15] [16]. This isotopic enhancement provides improved stability during analytical procedures and extends the useful lifetime of stock solutions [15] [19].
Light exposure presents moderate stability challenges, with estimated degradation half-lives of 3-7 days under standard laboratory lighting conditions [10]. Photodegradation primarily affects the aromatic system, leading to oxidized derivatives and potentially fluorescent byproducts [10]. Thermal stress conditions at 40°C result in rapid degradation with half-lives of 12-24 hours, emphasizing the importance of temperature control during storage and analysis [10].
The synthesis of O-desmethyl Mebeverine acid D5 fundamentally relies on the hydrolytic transformation of the parent compound mebeverine through enzymatic and chemical pathways. Mebeverine undergoes rapid and extensive first-pass metabolism involving hydrolysis of the ester function, with negligible circulating concentrations of the parent drug found in biological systems [1] [2]. The primary hydrolysis pathway involves esterase-mediated cleavage, which has been demonstrated to occur readily in fresh unbuffered human and rat plasma samples ex vivo [1].
The enzymatic hydrolysis of mebeverine proceeds through a well-characterized mechanism involving plasma esterases that cleave the ester bond between the 3,4-dimethoxybenzoic acid moiety and the amino alcohol chain [1] [3]. This hydrolysis reaction can be completely inhibited in human plasma by the esterase inhibitor physostigmine sulfate at concentrations of 130 micrograms per milliliter, confirming the enzymatic nature of the process [1]. However, this inhibitor demonstrates only partial effectiveness in blocking mebeverine hydrolysis in rat plasma, indicating species-specific differences in esterase activity [1].
The formation of O-desmethyl mebeverine acid represents a secondary metabolic pathway following the initial hydrolysis to mebeverine alcohol and subsequent oxidation processes [4] [3]. After oral administration of mebeverine hydrochloride at 405 milligrams to human volunteers, peak plasma concentrations of mebeverine acid were found to be 1000-fold higher than those of mebeverine alcohol, approximately 3 micrograms per milliliter versus 3 nanograms per milliliter [4]. The appearance of mebeverine acid in plasma exhibits a median time to maximum concentration of 1.25 hours, with a median apparent half-life of 1.1 hours [4].
Chemical hydrolysis of mebeverine can be achieved under controlled acidic or basic conditions, though the reaction parameters require careful optimization to prevent degradation of sensitive functional groups [6]. Under acidic conditions representative of gastric pH (1.2), mebeverine demonstrates moderate stability with estimated half-lives ranging from 24 to 48 hours, with the primary degradation mechanism involving acid-catalyzed hydrolysis of ester-like linkages . At duodenal pH conditions (4.5), stability improves markedly with half-lives extending to 72-96 hours .
The hydrolysis reaction proceeds through nucleophilic attack at the carbonyl carbon of the ester group, leading to tetrahedral intermediate formation and subsequent elimination of the alcohol component . Optimization studies have demonstrated that controlled temperature conditions between 80-100 degrees Celsius in aqueous acidic media can achieve acceptable conversion rates while minimizing side product formation [8]. The reaction typically requires 24-48 hours for completion under these conditions, yielding products with purities ranging from 85-92 percent by high-performance liquid chromatography analysis [8].
Industrial scale implementation of the hydrolysis process requires careful consideration of reaction kinetics, temperature control, and product isolation procedures [8]. The original manufacturing process reported yields of less than 46 percent with formation of alcohol impurities ranging from 6-10 percent by high-performance liquid chromatography during reductive amination steps [8]. Improved process conditions have been developed that achieve overall yields of 77 percent with purities exceeding 99.7 percent by high-performance liquid chromatography [8].
The optimized hydrolysis conditions employ 4-bromobutanol with para-toluenesulfonic acid in toluene at temperatures of 105-110 degrees Celsius, followed by reductive amination using aqueous ethylamine with Raney nickel catalyst under hydrogen atmosphere in methanol at 40-50 degrees Celsius [8]. This approach eliminates the formation of dimer impurities that plagued earlier synthetic routes and reduces the overall reaction time to 15-20 hours [8].
The selective incorporation of deuterium atoms into the O-desmethyl mebeverine acid structure represents a critical aspect of synthesizing the D5 isotopologue. The five deuterium atoms are strategically positioned within the ethyl substituent of the molecule, requiring sophisticated synthetic approaches to achieve high isotopic purity and selectivity [9].
Hydrogen isotope exchange represents the most versatile approach for deuterium incorporation, allowing selective replacement of hydrogen atoms at specific molecular positions [10] [11]. The process typically employs deuterium oxide as the deuterium source in combination with appropriate catalysts that facilitate the exchange reaction [10]. Modern hydrogen isotope exchange methodologies can achieve deuterium incorporation levels of 95-99 percent with high selectivity for targeted positions [11].
The incorporation of deuterium through hydrogen isotope exchange exhibits significant isotope effects that must be carefully considered during process development [12] [13]. The kinetic deuterium isotope effect typically manifests as slower reaction rates for carbon-deuterium bond formation compared to carbon-hydrogen bonds, with ratios often falling below unity under certain conditions [12]. This phenomenon results from differences in activation entropies between protiated and deuterated systems, with deuterium oxide environments showing distinct solvation properties compared to normal water [12].
Advanced hydrogen isotope exchange protocols utilize transition metal catalysts such as iridium or palladium complexes that demonstrate high activity for aromatic and aliphatic deuteration [14]. These catalytic systems can operate over broad pH ranges (3-12) and tolerate various solvents including deuterium oxide [14]. The catalyst selection significantly influences both the deuterium incorporation efficiency and the regioselectivity of the exchange process [14].
The utilization of deuterated building blocks offers the highest level of isotopic purity and positional control for deuterium incorporation [15] [11]. This strategy involves the synthesis or procurement of deuterated starting materials that are subsequently incorporated into the target molecule through conventional synthetic transformations [15]. For O-desmethyl mebeverine acid D5, the most direct approach involves the use of deuterated ethyl halides or related electrophiles that contain the five required deuterium atoms [9].
Recent advances in deuterated building block synthesis have demonstrated the utility of thianthrenium salt-mediated deuteration reactions [15]. These methods allow efficient and selective introduction of deuterium at the alpha position of alkyl chains through pH-dependent hydrogen isotope exchange processes using deuterium oxide as the deuterium source [15]. The resulting alpha-deuterated alkyl thianthrenium salts exhibit excellent selectivity and deuterium incorporation in electrophilic substitution reactions [15].
The synthetic approach utilizing deuterated building blocks typically achieves isotopic purities exceeding 99 percent, though the cost factor remains significantly higher than alternative methods [16]. The availability of commercially produced deuterated reagents has improved substantially in recent years, with suppliers offering extensive catalogs of deuterated compounds for pharmaceutical applications [17]. Quality control procedures for deuterated building blocks require specialized analytical methods capable of determining isotopic enrichment levels with high precision [17].
Post-synthesis deuteration represents an economically attractive alternative to deuterated building block strategies, particularly for complex molecular structures [18] [14]. This approach involves the selective introduction of deuterium atoms into preformed molecular scaffolds through catalytic exchange reactions or direct substitution processes [18]. The methodology offers advantages in terms of cost effectiveness and synthetic flexibility, though it may exhibit lower selectivity compared to building block approaches [14].
Flow chemistry techniques have emerged as powerful tools for post-synthesis deuteration, offering precise control over reaction parameters and improved safety profiles [18]. These systems enable the use of deuterium gas or deuterium oxide under controlled conditions that optimize deuterium incorporation while minimizing side reactions [18]. The continuous flow format facilitates heat and mass transfer, leading to more efficient deuteration reactions compared to traditional batch processes [18].
Catalytic systems for post-synthesis deuteration typically employ heterogeneous catalysts such as palladium on carbon or platinum-based materials that can be easily separated from the reaction mixture [18]. The reaction conditions generally require elevated temperatures (50-80 degrees Celsius) and reaction times of 6-12 hours to achieve acceptable deuterium incorporation levels of 85-95 percent [18]. Optimization of catalyst loading, deuterium source concentration, and reaction atmosphere composition significantly influences the efficiency and selectivity of the deuteration process [18].
The purification of O-desmethyl mebeverine acid D5 requires sophisticated analytical and preparative techniques capable of separating deuterated isotopologues from their non-deuterated counterparts and removing related impurities [19] [20]. The subtle differences in physical and chemical properties between isotopologues necessitate the use of high-resolution separation methods that can exploit isotope effects for analytical advantage [19].
High-performance liquid chromatography represents the gold standard for purification of deuterated pharmaceutical compounds, offering baseline separation of partially deuterated isotopologues [19] [21]. Recent studies have demonstrated successful separation of undeuterated and partially deuterated compounds using both achiral and polysaccharide-based chiral columns [19]. The separation mechanism relies on differential interactions between isotopologues and the stationary phase, with deuterium substitution affecting retention behavior through isotope effects [19].
The chromatographic separation of deuterated compounds exhibits both normal and inverse isotope effects that can be tuned through mobile phase composition optimization [19]. Normal isotope effects favor retention of protiated compounds, while inverse isotope effects result in preferential retention of deuterated species [19]. Acetonitrile-containing mobile phases typically demonstrate stronger isotope effects compared to methanol-containing systems, with both chiral and achiral columns showing this trend [19].
Industrial scale high-performance liquid chromatography purification systems require careful consideration of column loading capacity, mobile phase consumption, and product recovery efficiency [22]. Preparative scale separations typically achieve recovery yields of 85-95 percent with final purities exceeding 99.5 percent [22]. The economic viability of large-scale chromatographic purification depends on optimizing cycle times, mobile phase recycling, and automated fraction collection systems .
Crystallization techniques offer highly scalable and cost-effective approaches for purifying O-desmethyl mebeverine acid D5, particularly when isotope effects influence crystal packing and solubility behavior [8] [23]. The process typically involves dissolution of crude material in appropriate organic solvents followed by controlled precipitation under optimized temperature and concentration conditions [8]. Acetone has been identified as a particularly effective solvent system for mebeverine-related compounds, providing good solubility at elevated temperatures and selective crystallization upon cooling [8].
The crystallization process for mebeverine hydrochloride derivatives involves heating solutions to 50-60 degrees Celsius followed by controlled cooling to 0-5 degrees Celsius [8]. This thermal cycling approach promotes the formation of high-quality crystals with improved purity profiles [8]. Recovery yields typically range from 80-90 percent with achieved purities of 95-98 percent by high-performance liquid chromatography analysis [8]. The scalability of crystallization processes makes them particularly attractive for industrial implementation [23].
Recrystallization procedures can further enhance product purity through selective dissolution and reprecipitation cycles [8]. Multiple recrystallization steps may be employed to remove trace impurities and achieve pharmaceutical grade purity standards [23]. The process parameters require optimization for each specific compound and impurity profile, with considerations for solvent selection, temperature profiles, and agitation conditions [23].
Preparative liquid chromatography-mass spectrometry represents the ultimate purification technique for deuterated compounds, offering both high resolution separation and real-time mass spectral identification [20] [24]. This technology enables the isolation of specific isotopologues with exceptional purity levels exceeding 99.8 percent [20]. The method proves particularly valuable for removing isotopologue impurities that may arise during deuterium incorporation processes [20].
The liquid chromatography-mass spectrometry approach utilizes nominal mass instrumentation that is readily available in quality control laboratories, making it accessible for routine pharmaceutical analysis [20] [24]. Method development involves systematic optimization of chromatographic conditions, mass spectrometer parameters, and fraction collection criteria to ensure robust performance [20]. The established procedures demonstrate excellent reproducibility and facilitate successful technology transfer from development to commercial manufacturing environments [20].
Supercritical fluid chromatography has emerged as an alternative purification technique that offers advantages in terms of environmental sustainability and operational efficiency [21]. This technology utilizes carbon dioxide as the primary mobile phase component, reducing organic solvent consumption and enabling faster separation cycles [21]. The method proves particularly effective for compounds that exhibit limited solubility in conventional liquid chromatography mobile phases [21].
Industrial scale synthesis of O-desmethyl mebeverine acid D5 requires comprehensive quality assurance programs that ensure consistent product quality, regulatory compliance, and operational efficiency [25] [26]. The unique challenges associated with deuterated compounds necessitate specialized analytical methods and quality control procedures that can accurately assess isotopic purity and detect potential impurities [25].
Analytical method development for deuterated compounds follows established pharmaceutical guidelines while incorporating specific considerations for isotope analysis [26] [27]. The development process involves systematic evaluation of analytical techniques including high-performance liquid chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and gas chromatography [26]. Each method must demonstrate specificity for the target compound while providing adequate sensitivity for impurity detection [27].
Validation protocols for deuterated pharmaceutical compounds require demonstration of accuracy, precision, linearity, range, specificity, limit of detection, and limit of quantification [27]. The deuterium content analysis presents particular challenges requiring specialized mass spectrometric methods capable of distinguishing between isotopologues with high precision [25]. Isotopic enrichment measurements must achieve detection limits below 0.1 percent to ensure adequate control of isotopologue impurities [25].
Method robustness testing evaluates the performance of analytical procedures under varying conditions including temperature fluctuations, mobile phase composition changes, and instrument parameter variations [27]. This testing ensures that methods remain reliable during routine quality control operations and can detect significant changes in product quality [26]. Documentation requirements include detailed method protocols, validation reports, and change control procedures that facilitate regulatory submissions [27].
Process analytical technology represents a critical component of modern pharmaceutical manufacturing, providing real-time monitoring and control of critical quality attributes during synthesis [28]. For deuterated compounds, process analytical technology systems must incorporate spectroscopic techniques capable of monitoring isotopic composition throughout the manufacturing process [28]. Near-infrared spectroscopy and Raman spectroscopy have demonstrated utility for in-line monitoring of deuteration reactions [28].
The implementation of process analytical technology requires careful consideration of sampling strategies, sensor placement, and data analysis algorithms [29]. Real-time monitoring capabilities enable immediate detection of process deviations and facilitate corrective actions before product quality is compromised [29]. Integration with manufacturing execution systems provides comprehensive documentation of process parameters and quality data [29].
Advanced process analytical technology systems incorporate multivariate statistical analysis techniques that can identify subtle correlations between process variables and product quality attributes [29]. These tools enable predictive quality control strategies that anticipate potential quality issues before they manifest in final product testing [29]. The technology proves particularly valuable for complex synthetic processes involving multiple reaction steps and purification stages [28].
Quality control laboratory operations for deuterated compounds require specialized instrumentation and trained personnel capable of performing isotope-specific analytical procedures [30] [31]. Laboratory design considerations include appropriate ventilation systems for deuterated solvents, specialized storage facilities for isotopically labeled materials, and waste handling procedures that comply with environmental regulations [30]. Instrument qualification protocols must address the unique requirements of isotope analysis including mass spectrometer calibration with deuterated standards [31].
Sample management procedures ensure proper handling and storage of deuterated materials to prevent isotopic exchange or degradation [31]. Chain of custody documentation tracks samples from manufacturing through final testing and disposition [31]. Laboratory information management systems provide electronic data capture and storage with appropriate security measures for proprietary compound information [30].